molecular formula C10H13FN2O2S B13925453 4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide

4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide

Cat. No.: B13925453
M. Wt: 244.29 g/mol
InChI Key: APZKTCRFLWEDMX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide typically involves the reaction of 4-amino-2-fluoroaniline with thiomorpholine 1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of 4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom on the phenyl ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thiomorpholine dioxide structure may also play a role in the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which includes both an amino group and a fluorine atom. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H13FN2O2S

Molecular Weight

244.29 g/mol

IUPAC Name

4-(1,1-dioxo-1,4-thiazinan-4-yl)-3-fluoroaniline

InChI

InChI=1S/C10H13FN2O2S/c11-9-7-8(12)1-2-10(9)13-3-5-16(14,15)6-4-13/h1-2,7H,3-6,12H2

InChI Key

APZKTCRFLWEDMX-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1C2=C(C=C(C=C2)N)F

Origin of Product

United States

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